molecular formula C13H11NO3 B2581579 5-(Methylcarbamoyl)naphthalene-1-carboxylic acid CAS No. 2172485-37-7

5-(Methylcarbamoyl)naphthalene-1-carboxylic acid

Cat. No.: B2581579
CAS No.: 2172485-37-7
M. Wt: 229.235
InChI Key: SYPPEMBEOFUBAA-UHFFFAOYSA-N
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Description

5-(Methylcarbamoyl)naphthalene-1-carboxylic acid is an organic compound with a naphthalene core structure. This compound is characterized by the presence of a methylcarbamoyl group at the 5-position and a carboxylic acid group at the 1-position of the naphthalene ring. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylcarbamoyl)naphthalene-1-carboxylic acid typically involves the introduction of the methylcarbamoyl group and the carboxylic acid group onto the naphthalene ring. One common method is the reaction of naphthalene-1-carboxylic acid with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(Methylcarbamoyl)naphthalene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Naphthalen-1-ylmethanol

    Substitution: Halogenated or nitrated naphthalene derivatives

Scientific Research Applications

5-(Methylcarbamoyl)naphthalene-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Methylcarbamoyl)naphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methoxycarbonyl)naphthalene-1-carboxylic acid
  • Naphthalene-1,5-dicarboxylic acid
  • 5-(Aminocarbonyl)naphthalene-1-carboxylic acid

Comparison

Compared to similar compounds, 5-(Methylcarbamoyl)naphthalene-1-carboxylic acid is unique due to the presence of the methylcarbamoyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-(methylcarbamoyl)naphthalene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-14-12(15)10-6-2-5-9-8(10)4-3-7-11(9)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPPEMBEOFUBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC2=C1C=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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